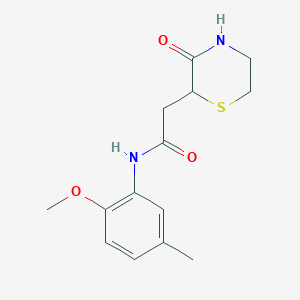
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide
説明
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide, also known as MOTA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOTA belongs to the class of thiomorpholine-based compounds and has been found to possess a wide range of biological activities.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. Some of the effects include:
1. Inhibition of pro-inflammatory cytokine production
2. Reduction of oxidative stress
3. Induction of apoptosis in cancer cells
4. Inhibition of bacterial and fungal growth
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: this compound has been found to possess high potency against various biological targets.
2. Low toxicity: this compound has been found to have low toxicity in animal studies.
3. Easy synthesis: this compound can be synthesized through a multi-step reaction process, making it easily accessible for lab experiments.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in some experiments.
2. Lack of in vivo data: Although this compound has shown promising results in vitro, there is a lack of in vivo data to support its therapeutic potential.
将来の方向性
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide. Some of the directions include:
1. In vivo studies: More in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
2. Formulation development: Formulation development is needed to improve the solubility and stability of this compound.
3. Clinical trials: Clinical trials are needed to determine the therapeutic potential of this compound in humans.
4. Structure-activity relationship studies: Structure-activity relationship studies are needed to identify the key structural features of this compound that contribute to its biological activities.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-microbial activities. Although this compound has shown promising results in vitro, more in vivo studies and clinical trials are needed to determine its therapeutic potential in humans.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2-(3-oxo-2-thiomorpholinyl)acetamide has been found to possess a wide range of biological activities, making it a potential therapeutic agent for various diseases. Some of the scientific research applications of this compound include:
1. Anti-inflammatory activity: this compound has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
2. Antioxidant activity: this compound has been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anti-cancer activity: this compound has been found to possess anti-cancer activity by inducing apoptosis in cancer cells.
4. Anti-microbial activity: this compound has been found to possess anti-microbial activity against various bacterial and fungal strains.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-9-3-4-11(19-2)10(7-9)16-13(17)8-12-14(18)15-5-6-20-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQPDMKHCOIGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NCCS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



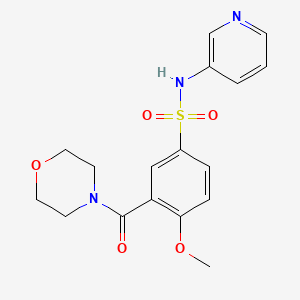
![3-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4424184.png)
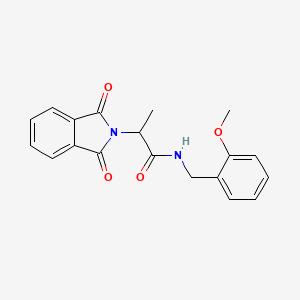
![4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine](/img/structure/B4424200.png)
![4-[2-(4-pyridinylmethyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4424208.png)
![4-[(aminocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B4424214.png)
![N~2~-{3-[3-(1-azocanyl)-2-hydroxypropoxy]-4-methoxybenzyl}glycinamide](/img/structure/B4424222.png)
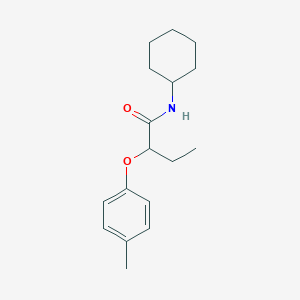
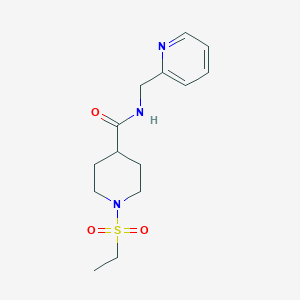
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4424249.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4424268.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4424274.png)
![2,3-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4424289.png)
![2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B4424293.png)